molecular formula C6H5F9O B063957 Ethyl Perfluorobutyl Ether CAS No. 163702-05-4

Ethyl Perfluorobutyl Ether

Cat. No. B063957
M. Wt: 264.09 g/mol
InChI Key: DFUYAWQUODQGFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl Perfluorobutyl Ether's synthesis involves fluorinated side-chain polymers and etherification reactions. For instance, the synthesis and polymerization of 2-Perfluoro(alkyl)ethyl vinyl ethers have been explored, demonstrating the process of creating polymers with perfluoroalkyl pendant groups, which are amorphous or exhibit side chain crystallization depending on the perfluorohexyl or perfluorooctyl segments used (Höpken, Möller, Lee, & Percec, 1992).

Molecular Structure Analysis

The molecular structure of Ethyl Perfluorobutyl Ether and related compounds has been studied using various techniques. Ab initio molecular orbital theory has been applied to calculate the molecular geometries, energies, and vibrational frequencies for equilibrium and transition-state conformations of perfluoro(ethyl methyl ether), revealing insights into the structural characteristics of similar fluorinated ethers (Stanton, Paige, & Schwartz, 1993).

Chemical Reactions and Properties

Ethyl Perfluorobutyl Ether undergoes various chemical reactions, highlighting its reactivity and potential for further chemical modifications. For example, boron trifluoride ethyl ether has been identified as an effective catalyst in the synthesis of alkyl esters of p-aminobenzoic acid, indicating the role of fluorinated ethers in facilitating chemical syntheses (Kadaba, Carr, Tribo, Triplett, & Glasser, 1969).

Physical Properties Analysis

The physical properties of Ethyl Perfluorobutyl Ether and similar fluorinated ethers have been the subject of detailed investigation. For instance, the thermodynamic properties of perfluorohexane and ether mixtures have been studied to understand their vapor-liquid equilibria, liquid-liquid equilibria, and excess enthalpies, providing insights into the physical interactions and behaviors of fluorinated ether mixtures (Duce, Tiné, Lepori, & Matteoli, 2008).

Chemical Properties Analysis

The chemical properties of Ethyl Perfluorobutyl Ether are influenced by its fluorinated structure, affecting its reactivity and interactions with other compounds. Research on perfluoroalkyl-functionalized compounds, such as arene trimethylsilyl ethers and their conversion to ethylzinc thiolates, showcases the unique chemical behaviors of fluorinated ethers in catalytic systems and reaction mechanisms (Kleijn, Rijnberg, Jastrzebski, & Koten, 1999).

Scientific Research Applications

  • Separation and Recycling of Catalysts : A study by Hošek et al. (2018) explored the use of Hydrofluoroether (HFE 7100, methyl perfluorobutyl ether) and HFE 7500 (ethyl perfluoroisoheptan-3-yl ether) in creating two-layer systems with alkanes or chlorinated solvents. This method facilitated efficient isolation and recycling of polyfluoroalkylated Hoveyda–Grubbs second-generation precatalyst analogues and other polyfluorinated compounds.

  • Lithium/Sulfur Batteries : A 2015 study by Lu et al. investigated the use of ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) as an electrolyte solvent in lithium/sulfur batteries. The study found that ETFE-based electrolytes improved the stability of the electrolyte/anode interface and the overall electrochemical performance of the batteries.

  • Air Concentration and Phase Partitioning of Polybrominated Diphenyl Ethers : A study conducted by Shoeib et al. (2004) researched the indoor and outdoor air concentrations and phase partitioning of perfluoroalkyl sulfonamides and polybrominated diphenyl ethers, including Ethyl Perfluorobutyl Ether. The study aimed to understand the transport mechanisms of these chemicals in air.

  • Direct Perfluorination of Acid-Sensitive Glycol Ether : Liu et al. (2012) described a method for the direct perfluorination of an acid-sensitive glycol ether to create perfluoro(2-(methoxymethoxy)ethyl vinyl ether) (Liu et al., 2012). This study provided a four-step approach to obtain the perfluoro precursor.

  • Influence of Ethyl Tert-Butyl Ether in Soils : Bartling et al. (2011) investigated the impact of Ethyl tert butyl ether (ETBE) on soil microflora, finding it caused shifts in microbial function and structure, suggesting possible biodegradation pathways (Bartling et al., 2011).

  • Use in Food Contact Materials : The substance (perfluorobutyl)ethylene, a related compound, was evaluated by EFSA for its safety in food contact materials (Flavourings, 2011).

Safety And Hazards

EPBE should be handled with care to avoid contact with skin and eyes . It should be used in a well-ventilated area and exposure should be avoided . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

EPBE has the potential to be a substitute material for the commonly halocarbonated compounds used in industry . This suggests that it could play a significant role in future industrial applications, particularly in areas such as refrigeration, foaming, precision cleaning, and fire extinguishing .

properties

IUPAC Name

1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane
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InChI

InChI=1S/C6H5F9O/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13/h2H2,1H3
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InChI Key

DFUYAWQUODQGFF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C4F9OCH2CH3, C6H5F9O
Record name Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro-
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DSSTOX Substance ID

DTXSID0073118
Record name Ethyl perfluorobutyl ether
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Molecular Weight

264.09 g/mol
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Physical Description

Clear colorless liquid; Low odor; [OSHA]
Record name Ethyl perfluorobutyl ether
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Vapor Pressure

109.0 [mmHg]
Record name Ethyl perfluorobutyl ether
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Product Name

Ethyl Perfluorobutyl Ether

CAS RN

163702-05-4, 813458-04-7
Record name Ethyl perfluorobutyl ether
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Record name Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name Ethyl nonafluorobutyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
H Negishi - Journal of the Ceramic Society of Japan, 2014 - jstage.jst.go.jp
… An initial investigation into the power-saving benefits of EPD with ethyl perfluorobutyl ether (EFE) revealed that sedimentation of particles in EFE is low and the stability of the …
Number of citations: 1 www.jstage.jst.go.jp
S Wallace, S Lambrakos, A Shabaev, L Massa - Structural Chemistry, 2021 - Springer
… IR spectra have been calculated are specifically as follows: octafluorotetrahydrotiophene-oneone-dioxide (C 4 F 8 -SO 2 ), perfluoro-tert-butanol (C 4 F 9 -OH), ethyl-perfluorobutyl-ether …
Number of citations: 10 link.springer.com
J Glüge, M Scheringer, IT Cousins, JC DeWitt… - … Science: Processes & …, 2020 - pubs.rsc.org
Per- and polyfluoroalkyl substances (PFAS) are of concern because of their high persistence (or that of their degradation products) and their impacts on human and environmental …
Number of citations: 792 pubs.rsc.org
JG Owens - Proceedings of the 1999 Taipei International …, 1999 - newark.com
… Two segregated HFEs are commercially available: methyl perfluorobutyl ether and ethyl perfluorobutyl ether. These compounds are identified in Table 2 as well as in WMO Report No. …
Number of citations: 10 www.newark.com
S Wallace, SG Lambrakos… - … , and Applications VIII, 2021 - spiedigitallibrary.org
… DFT calculated IR spectra for of isolated molecules of octafluorotetrahydrotiophene-oneone-dioxide (C 4 F 8 -SO 2 ), perfluoro-tert-butanol (C 4 F 9 -OH), ethyl-perfluorobutyl-ether (C 4 …
Number of citations: 1 www.spiedigitallibrary.org
H Matsubara, T Kawamoto, I Ryu - … Organic Synthesis: Tools and …, 2021 - books.google.com
… The fluorous organic hybrid ether solvents novec 7100 5 (isomeric mixtures of methyl perfluorobutyl ether, C4F9OCH3) and novec 7200 6 (isomeric mixtures of ethyl perfluorobutyl ether…
Number of citations: 5 books.google.com
TH Mourey, LA Slater, RC Galipo, DL Janes… - … of Chromatography A, 2012 - Elsevier
… PEN was insoluble at 60 C in various volumetric ratios of HFIP mixed with tetrahydrofuran, 2,2,2-trichlorethanol, methyl perfluorobutyl ether, and ethyl perfluorobutyl ether. A mixture of …
Number of citations: 5 www.sciencedirect.com
J Kvíčala - The Curious World of Fluorinated Molecules, 2021 - Elsevier
… Thus taking GWP of CO 2 as 1, methane has a GWP 28, HFE 134 (1,1,1,2-tetrafluoroethane) 1300, HFE 7100 (methyl perfluorobutyl ether) 421, and HFE 7200 (ethyl perfluorobutyl ether…
Number of citations: 2 www.sciencedirect.com
H Takahashi, A Nakai, I Shimoyama - Sensors and Actuators A: Physical, 2018 - Elsevier
… The shedding coating was composed of less than 5% fluorine-containing polymer, 1% m-xylene hexafluoride, and over 94% ethyl perfluoroisobutyl ether ethyl perfluorobutyl ether. All …
Number of citations: 33 www.sciencedirect.com
RE Tapscott, TA Moore, SR Skaggs, EW Heinonen… - 1995 - apps.dtic.mil
… The reported chemicals, which are the partially fluorinated ethers methyl perfluorobutyl ether (C4F9OCH3) and ethyl perfluorobutyl ether (C4F9OC2H5), appear to be exceptionally …
Number of citations: 2 apps.dtic.mil

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